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Methyl 2-amino-2-(thiophen-3-YL)acetate

Cat. No.: B13649397
M. Wt: 171.22 g/mol
InChI Key: DKCFQFABKSDUDD-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(thiophen-3-yl)acetate (CAS 791546-62-8) is a high-purity heterocyclic building block designed for advanced chemical synthesis and research applications. With a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol, this compound features a chiral center and a thiophene ring, making it a versatile precursor for constructing complex molecules . Its structural attributes are critical for developing novel compounds in medicinal and materials chemistry. Thiophene derivatives are prominent scaffolds in pharmaceutical research, with applications spanning the development of antitumor, antibacterial, anti-inflammatory, and antihypertensive agents, among other therapeutics . The 3-substituted thiophene core is particularly valuable for introducing functionalized carbon chains at a challenging position on the ring, enabling the exploration of new structure-activity relationships . This ester is an important synthetic intermediate for synthesizing thiophene-3-yl-containing heterocyclic systems, such as thiazoles and selenazoles, which are accessible via halothienylation reactions of α,β-unsaturated compounds . Researchers value this compound for its role in generating molecular diversity and creating targeted libraries for drug discovery and materials science. The product is provided with a guaranteed purity of 98% . Handle with appropriate precautions, as it may be harmful if swallowed and cause skin and eye irritation . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S B13649397 Methyl 2-amino-2-(thiophen-3-YL)acetate

Properties

IUPAC Name

methyl 2-amino-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCFQFABKSDUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CSC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of Methyl 2 Amino 2 Thiophen 3 Yl Acetate

Reactivity at the Amino Group

The primary amino group (-NH₂) is the most reactive nucleophilic center in the molecule. It readily participates in reactions with a wide range of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Formation of Schiff Bases and Imines

The primary amino group of Methyl 2-amino-2-(thiophen-3-yl)acetate is expected to undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). This reaction typically proceeds under mild acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. This transformation is a common and fundamental reaction for primary amines. asianpubs.orgajrconline.org

Studies on structurally related 2-aminothiophene carboxylates demonstrate their propensity to form Schiff bases with various aldehydes, such as salicylaldehyde, often achieving high yields. asianpubs.orgasianpubs.org For instance, the reaction between methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and different aldehydes has been shown to produce the corresponding Schiff base derivatives in yields of 65-70%. ajrconline.org Similarly, methionine, an amino acid, condenses with 2-acetylthiophene (B1664040) to form the corresponding Schiff base. researchgate.net It is anticipated that this compound would exhibit similar reactivity.

Table 1: Representative Schiff Base Formation Reactions

Reactant 1 Reactant 2 Conditions Product Type Yield Reference
Primary Amine (e.g., this compound) Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Ethanol (B145695), Reflux, Acid catalyst (e.g., H₂SO₄) Schiff Base / Imine 70-85% (Analogous Reactions) asianpubs.orgasianpubs.org
2-Aminothiophene derivatives Salicylaldehyde Ethanol, Reflux Schiff Base High asianpubs.org
Methionine 2-Acetylthiophene Mole ratio 1:1 Schiff Base - researchgate.net

Acylation and Amidation Reactions

The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides, acid anhydrides, and carboxylic acids (under coupling conditions) to form stable amide derivatives. This N-acylation is a robust and high-yielding transformation.

Research on various aminothiophene derivatives confirms this reactivity. For example, 2-aminothiophene-3-carbonitrile (B183302) can be N-acylated using 2-(thiophen-2-yl)acetyl chloride in the presence of triethylamine (B128534) to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.org In other studies, 2-aminothiophenes have been acylated with chloroacetyl chloride or succinic anhydride (B1165640). ekb.egekb.eg While one report noted an unsuccessful acylation attempt on a specific methyl 3-amino-4-arylsulfonyl-2-thiophenecarboxylate under "standard conditions," this likely reflects steric or electronic hindrance in that particular substrate rather than a general lack of reactivity for aminothiophenes. elsevierpure.com The amino group of this compound, being a typical primary amine on an α-carbon, is expected to be highly susceptible to acylation.

Table 2: Examples of Acylation and Amidation Reactions

Amine Substrate Acylating Agent Conditions Product Reference
2-Aminothiophene-3-carbonitrile 2-(Thiophen-2-yl)acetyl chloride THF, Triethylamine, Room Temp. N-acylated amide acs.org
2-Aminothiophene derivative Chloroacetyl chloride - N-chloroacetylated derivative ekb.eg
2-Aminothiophene derivative Maleic anhydride Refluxing toluene N-acylated product researchgate.net
2-Aminothiophene derivative Acetic anhydride - N-acetylated amide nih.gov

Nucleophilic Substitution Reactions

The amino group of this compound can act as a nucleophile and participate in substitution reactions with electrophilic substrates, most commonly alkyl halides. In these SN2-type reactions, the nitrogen atom attacks the electrophilic carbon, displacing a leaving group (e.g., a halide) to form a secondary amine.

This reactivity is fundamental to primary amines and is observed in related structures. For instance, the synthesis of "Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate" implies a reaction where a primary amine derived from a thiophene-containing structure has acted as a nucleophile to displace a leaving group. clearsynth.com Similarly, the alkylation of 2-thiophenamine (B1582638) with N-phenyl chloroacetamide to yield the corresponding alkylation derivative has been reported. ekb.eg These examples strongly suggest that the amino group of the title compound can be readily N-alkylated via nucleophilic substitution pathways.

Cyclization Reactions to Form Fused Heterocycles

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems. While many cyclization reactions reported in the literature involve 2-aminothiophenes where the amino group is adjacent to another functional group on the thiophene (B33073) ring (leading to thienopyrimidines, for example), the title compound undergoes different types of cyclizations characteristic of α-amino esters. tubitak.gov.trsigmaaldrich.com

Plausible cyclization reactions for this compound include:

Diketopiperazine Formation: Dimerization via intermolecular amidation between the amino group of one molecule and the ester group of another, leading to the formation of a six-membered piperazine-2,5-dione ring.

Reaction with Bifunctional Reagents: Condensation with reagents containing two electrophilic centers can lead to the formation of various fused heterocycles. For example, reaction with benzoyl isothiocyanate could lead to the formation of pyridopyrimidine derivatives after intramolecular cyclization. ekb.egekb.eg Similarly, reactions with reagents like diethyl malonate or ethyl acetoacetate (B1235776) can be used to construct fused pyridine (B92270) rings. ekb.eg

These heterocyclization strategies are common for building complex molecules from simple amino acid precursors. ekb.egresearchgate.net

Transformations of the Ester Moiety

The methyl ester group provides an electrophilic site at the carbonyl carbon and is susceptible to nucleophilic acyl substitution reactions.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester of this compound can be hydrolyzed under either acidic or basic (saponification) conditions to yield the corresponding carboxylic acid, 2-amino-2-(thiophen-3-yl)acetic acid. medchemexpress.comthieme-connect.de

Base-catalyzed hydrolysis (Saponification): This process is irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion.

Acid-catalyzed hydrolysis: This is a reversible equilibrium process where the carbonyl oxygen is first protonated, activating the carbonyl carbon toward nucleophilic attack by water.

The hydrolysis of the ester group in related aminothiophene carboxylates is a known transformation, often performed as a step in the synthesis of more complex derivatives. elsevierpure.comsigmaaldrich.com

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. mdpi.com The equilibrium can be driven toward the desired product by using the new alcohol as a solvent or by removing the methanol (B129727) byproduct. This allows for the modification of the ester group, which can be useful for altering the compound's physical properties or for subsequent synthetic steps.

Table 3: Transformations of the Ester Moiety

Transformation Reagents/Conditions Product
Base-catalyzed Hydrolysis NaOH or KOH, H₂O/MeOH 2-Amino-2-(thiophen-3-yl)acetic acid sodium/potassium salt
Acid-catalyzed Hydrolysis H₂SO₄ or HCl, H₂O, Heat 2-Amino-2-(thiophen-3-yl)acetic acid
Transesterification R'-OH, Acid or Base catalyst (e.g., NaOR') Alkyl 2-amino-2-(thiophen-3-yl)acetate

Conversion to Amides and Hydrazides

The methyl ester functionality of this compound serves as a versatile handle for the synthesis of amides and hydrazides. These transformations are fundamental in medicinal chemistry for creating libraries of compounds with potentially altered biological activities.

Amide Formation: The conversion of the methyl ester to an amide, a process known as amidation, can be achieved by reacting this compound with a primary or secondary amine. This reaction is typically facilitated by heat or by the use of a catalyst. Direct aminolysis, where the ester is heated with an excess of the amine, can be effective for simple and unhindered amines. For more complex or less reactive amines, the reaction may require the use of coupling agents or conversion of the ester to a more reactive carboxylic acid derivative.

A general scheme for the amidation is presented below:

Reactants: this compound, Primary or Secondary Amine (R¹R²NH)

Conditions: Heat, or coupling agents (e.g., DCC, EDC) if starting from the corresponding carboxylic acid.

Product: N-substituted 2-amino-2-(thiophen-3-yl)acetamide

Reactant 1Reactant 2Product
This compoundR¹R²NH2-amino-N-(substituted)-2-(thiophen-3-yl)acetamide

Hydrazide Formation: The synthesis of hydrazides from this compound involves the reaction of the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). This reaction, known as hydrazinolysis, is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent such as ethanol or methanol. The resulting hydrazide is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles.

A general scheme for the hydrazide formation is as follows:

Reactants: this compound, Hydrazine hydrate

Conditions: Reflux in a suitable solvent (e.g., ethanol)

Product: 2-amino-2-(thiophen-3-yl)acetohydrazide

Reactant 1Reactant 2Product
This compoundHydrazine hydrate2-amino-2-(thiophen-3-yl)acetohydrazide

Reactivity of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to various electrophilic substitution and cross-coupling reactions. The substituent at the 3-position, the -CH(NH₂)COOCH₃ group, influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Nitration: Nitration of the thiophene ring can be achieved using various nitrating agents. Due to the reactivity of the thiophene ring, milder conditions than those used for benzene (B151609) are often employed to avoid oxidation and polysubstitution. A mixture of nitric acid and acetic anhydride is a common reagent for this purpose. The nitro group is expected to be introduced at the 2- or 5-position of the thiophene ring.

Halogenation: Halogenation, such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. These reactions are also expected to occur preferentially at the 2- or 5-position.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The acylation is anticipated to take place at the 2- or 5-position.

ReactionReagentsExpected Product(s)
NitrationHNO₃ / Acetic AnhydrideMethyl 2-amino-2-(2-nitrothiophen-3-yl)acetate and/or Methyl 2-amino-2-(5-nitrothiophen-3-yl)acetate
BrominationN-Bromosuccinimide (NBS)Methyl 2-amino-2-(2-bromothiophen-3-yl)acetate and/or Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate
Friedel-Crafts AcylationRCOCl / AlCl₃Methyl 2-acyl-5-(1-amino-1-methoxycarbonylmethyl)thiophene-3-carboxylate and/or Methyl 5-acyl-2-(1-amino-1-methoxycarbonylmethyl)thiophene-3-carboxylate

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The thiophene ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the thiophene ring typically needs to be pre-functionalized with a halide (e.g., bromine or iodine) or converted to a boronic acid or ester.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.org To perform a Sonogashira coupling on this compound, the thiophene ring would first need to be halogenated, for instance, at the 2- or 5-position. The resulting halothiophene derivative could then be coupled with a terminal alkyne.

A plausible reaction sequence is as follows:

Halogenation: Bromination of this compound with NBS to yield Methyl 2-amino-2-(2-bromo-thiophen-3-yl)acetate.

Sonogashira Coupling: Reaction of the bromo-derivative with a terminal alkyne (R-C≡CH) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine).

Reactant 1Reactant 2Catalyst SystemProduct
Methyl 2-amino-2-(2-bromothiophen-3-yl)acetateTerminal Alkyne (R-C≡CH)Pd(PPh₃)₄, CuI, Et₃NMethyl 2-amino-2-(2-(alkynyl)thiophen-3-yl)acetate

Ring Modification and Rearrangement Studies

While the aromatic thiophene ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific and often harsh conditions. These transformations are less common than substitution or cross-coupling reactions but are of academic interest and can provide pathways to novel molecular scaffolds.

Ring-Opening Reactions: The thiophene ring can be opened by strong bases or certain transition metal complexes. For instance, treatment with strong organolithium bases can lead to deprotonation and subsequent ring-opening. However, such conditions might not be compatible with the ester and amino functionalities of this compound.

Rearrangement Studies: Photochemical irradiation of thiophenes can lead to the formation of Dewar thiophenes, which can then rearrange to other isomers. These types of reactions are typically of more theoretical and mechanistic interest and are not commonly employed for routine synthetic transformations of complex thiophene derivatives. There are no specific studies on the ring modification or rearrangement of this compound reported in the literature.

Stereochemical Aspects in the Synthesis and Reactions of Methyl 2 Amino 2 Thiophen 3 Yl Acetate

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-amino acids and their esters, catalytic asymmetric synthesis is a highly effective approach. This often involves the use of chiral catalysts to transform a prochiral starting material into a chiral product with a high enantiomeric excess (ee).

A common strategy is the asymmetric hydrogenation of a prochiral enamide or a similar unsaturated precursor. While specific data for the thiophen-3-yl variant is scarce, analogous syntheses of other aryl glycines have achieved high enantioselectivities. For instance, rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands are frequently employed for this purpose. The catalyst forms a transient complex with the substrate, and the chiral environment of the ligand directs the addition of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

Another powerful method is the asymmetric Strecker synthesis. This involves the reaction of a thiophene-3-carboxaldehyde with ammonia (B1221849) and a cyanide source in the presence of a chiral catalyst to form an α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid and subsequently esterified. Chiral catalysts, such as those derived from BINOL or salen complexes, can induce high enantioselectivity in the addition of the cyanide nucleophile.

Diastereoselective Control in Chemical Transformations

When a molecule already contains a stereocenter and a new one is created, the resulting stereoisomers are diastereomers. Diastereoselective control is crucial in modifying chiral molecules like Methyl 2-amino-2-(thiophen-3-yl)acetate. For example, reactions at the α-carbon or the amino group must be controlled to produce the desired diastereomer.

One common transformation is the alkylation of the α-carbon. By converting the amino acid ester into a chiral enolate equivalent, its reaction with an electrophile can proceed with high diastereoselectivity. The existing stereocenter at the α-carbon, often in conjunction with a chiral auxiliary group, directs the approach of the electrophile to one face of the enolate.

Aldol reactions involving the enolate of N-protected this compound and an aldehyde would also require diastereoselective control. The stereochemical outcome (syn vs. anti) is influenced by the geometry of the enolate (Z or E) and the nature of the metal counterion and ligands, which organize the transition state.

Chiral Auxiliary Approaches

Chiral auxiliaries are chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. rsc.org After the desired stereocenter has been created, the auxiliary is removed. This is a robust and widely used method for the synthesis of enantiomerically pure α-amino acids. tcichemicals.comtcichemicals.com

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a glycine (B1666218) equivalent. For example, a chiral oxazolidinone, popularized by David A. Evans, could be used. The resulting N-acylated glycine derivative can be deprotonated to form an enolate. The bulky chiral auxiliary then blocks one face of the enolate, forcing an electrophile (such as a thiophene-containing reagent) to approach from the less hindered side, thus creating the α-stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary and esterification would yield the target compound.

Another approach involves using chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.govehu.es These complexes can be alkylated with a thiophene-containing electrophile, with the stereoselectivity being controlled by the chiral ligand. Acid hydrolysis then liberates the amino acid and allows for the recovery of the chiral ligand. nih.gov

Table 1: Common Chiral Auxiliaries for Amino Acid Synthesis

Chiral Auxiliary Typical Application Stereocontrol Mechanism
Evans' Oxazolidinones Asymmetric Alkylation, Aldol Reactions Steric hindrance directs electrophile approach to the enolate.
Camphorsultam Asymmetric Alkylation, Diels-Alder Reactions Steric and electronic effects control the conformation of the transition state.
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Asymmetric Alkylation of Glycine Equivalents Formation of a rigid Ni(II) complex that directs alkylation. tcichemicals.comtcichemicals.com

This table is interactive. Click on the headers to sort the data.

Resolution Techniques for Enantiomeric Purity

Resolution is the process of separating a racemic mixture into its constituent enantiomers. This can be achieved through various methods.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. For this compound, an enzyme such as a lipase (B570770) or acylase could be used. harvard.edu For example, the N-acetylated racemic amino acid could be subjected to an acylase, which would selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetylated D-enantiomer unreacted. harvard.edu The resulting free L-amino acid and the N-acetylated D-amino acid can then be separated. Subsequent esterification would yield the enantiomerically pure methyl esters.

Dynamic Kinetic Resolution (DKR): This is an enhancement of kinetic resolution where the slower-reacting enantiomer is continuously racemized in situ. researchgate.net This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This can be achieved by combining enzymatic resolution with a chemical racemization agent.

Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the amino acid, which can then be esterified.

Table 2: Comparison of Resolution Techniques

Technique Principle Advantages Disadvantages
Kinetic Resolution Different reaction rates of enantiomers with a chiral catalyst/reagent. High selectivity possible, especially with enzymes. Maximum theoretical yield is 50% for one enantiomer.
Dynamic Kinetic Resolution Kinetic resolution combined with in situ racemization of the unreactive enantiomer. Theoretical yield of 100% of a single enantiomer. Requires compatible resolution and racemization conditions.
Diastereomeric Crystallization Formation of separable diastereomeric salts with a chiral resolving agent. Can be scaled up, well-established technique. Often requires trial-and-error to find a suitable resolving agent and crystallization conditions.

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO)

Electronic structure analysis is fundamental to understanding a molecule's reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com

For Methyl 2-amino-2-(thiophen-3-yl)acetate, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the nitrogen atom of the amino group, as these are the most nucleophilic sites. The LUMO would likely be distributed over the carbonyl group of the ester, which is the most electrophilic part of the molecule. researchgate.net A detailed Density Functional Theory (DFT) calculation would be required to determine the precise energies and spatial distributions of these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Description Expected Value (Arbitrary Units)
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available

This table illustrates the type of data generated from an FMO analysis. Specific values for this compound require dedicated computational studies.

Conformational Analysis and Molecular Geometry Optimization

Molecules can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformation, known as the global minimum on the potential energy surface. This is achieved through molecular geometry optimization, a computational process that calculates the total energy of a molecule at different geometries until the lowest energy structure is found. researchgate.net

For this compound, key rotational bonds would include the C-C bond between the thiophene ring and the chiral center, and the C-C and C-O bonds of the methyl ester group. The orientation of the amino group relative to the other substituents is also critical. Computational methods like DFT or Hartree-Fock theory would be employed to model these rotations and identify the most stable conformer, which is crucial for understanding its interactions in a biological or chemical system. researchgate.net The optimized geometry provides data on bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the properties of molecules, including their reactivity and reaction mechanisms. ajrconline.org By calculating the electron density of a system, DFT can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, transition states, and products. nih.gov

For this compound, DFT could elucidate the mechanisms of reactions such as N-acylation, ester hydrolysis, or reactions involving the thiophene ring. For instance, in an N-acylation reaction, DFT calculations could identify the transition state structure, calculate the activation energy, and thus predict the reaction rate. These studies are essential for optimizing synthetic routes and understanding the chemical behavior of the compound. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which is invaluable for characterizing a newly synthesized compound and confirming its structure. Time-Dependent DFT (TD-DFT) can be used to predict the UV-Visible absorption spectra by calculating electronic excitation energies. researchgate.net

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), providing a theoretical spectrum that can be compared with experimental data for structural verification. mdpi.com While general spectral characteristics can be inferred from the structure, precise computational predictions for this compound are not currently published.

Table 2: Illustrative Spectroscopic Data Prediction

Spectroscopy Type Predicted Parameter Status
NMR ¹H and ¹³C Chemical Shifts Data not available
IR/Raman Vibrational Frequencies (cm⁻¹) Data not available

This table shows the parameters that can be predicted computationally to aid in experimental characterization. Specific data for the title compound is pending dedicated research.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = χ² / (2η).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules. For this compound, these values would offer a snapshot of its stability and electrophilic/nucleophilic nature. mdpi.com

Table 3: Global Reactivity Descriptors

Descriptor Formula Description Calculated Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to deformation of electron cloud Data not available
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates reactivity Data not available
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Electron-attracting power Data not available

This table defines key global reactivity descriptors whose values could be determined for this compound through DFT calculations.

Solvation Effects and their Impact on Reactivity

Reactions are typically carried out in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). researchgate.net This model simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

Solvation can alter the conformational equilibrium, the energies of frontier orbitals, and the energy barriers of reactions. For a molecule with polar groups like the amino and ester functions in this compound, polar solvents would be expected to stabilize charged intermediates or transition states, potentially accelerating certain reactions. Investigating solvation effects is crucial for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Precursor for Complex Heterocyclic Systems

While isomeric compounds like 2-aminothiophene-3-carboxylates are well-known precursors for fused heterocyclic systems such as thienopyrimidines, the unique structural arrangement of Methyl 2-amino-2-(thiophen-3-yl)acetate directs its reactivity towards different classes of heterocycles. georganics.sknih.govresearchgate.net The reactivity stems from the interplay between the α-amino and ester functionalities.

A primary reaction pathway for α-amino esters is intermolecular cyclization. Under appropriate conditions, two molecules can condense to form 2,5-diketopiperazines, which are six-membered heterocyclic rings. libretexts.org This dimerization provides a straightforward route to cyclic dipeptides containing the thiophenylglycine scaffold.

Furthermore, the amine and ester groups can react with various bifunctional reagents to construct a wide array of five- and six-membered heterocycles. For instance, reaction with phosgene or its equivalents can lead to the formation of N-carboxyanhydrides, which are themselves important intermediates. Condensation reactions with reagents like β-ketoesters or α,β-unsaturated ketones can be envisioned to produce substituted dihydropyridines or pyrimidinones, leveraging the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl after activation.

Heterocycle ClassGeneral ReactionReactivity of this compound
2,5-Diketopiperazines Intermolecular self-condensationThe amine of one molecule attacks the ester of another, leading to a cyclic dipeptide structure. libretexts.org
Hydantoins Reaction with isocyanatesThe amino group reacts with an isocyanate to form a urea intermediate, which then cyclizes onto the ester group.
Oxazolidinones Reaction with phosgene followed by cyclizationThe amino group is converted to a carbamoyl chloride or related species that cyclizes.
Thiazolidinones Reaction with thioglycolic acidCondensation between the amino group and the carboxylic acid of thioglycolic acid, followed by cyclization.

Role in Multi-Component Assembly of Advanced Molecular Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.gov α-Amino esters are classic substrates for several named MCRs, and this compound is well-suited for this role.

In the Ugi four-component reaction , an amine, a carboxylic acid, an isocyanide, and a carbonyl compound (aldehyde or ketone) combine to form an α-acylamino carboxamide. This compound can serve as the amine component, enabling the direct incorporation of the thiophenylglycine unit into a peptide-like scaffold. This approach is highly valuable for generating libraries of complex molecules with significant structural diversity.

Similarly, in a Petasis three-component reaction , a secondary amine reacts with an aldehyde and a vinyl- or aryl-boronic acid to yield an allylic or benzylic amine. While the primary amine of the title compound would need to be converted to a secondary amine first, this highlights another pathway for its incorporation into complex structures. The ability to use heteroaromatic aldehydes, such as thiophenecarboxaldehyde, in MCRs underscores the compatibility of the thiophene (B33073) moiety with these reaction conditions. mdpi.com

MCR TypeComponentsRole of this compoundResulting Structure
Ugi Reaction Aldehyde, Amine, Carboxylic Acid, IsocyanideServes as the primary amine component.α-Acylamino carboxamide containing the thiophenylglycine scaffold.
Strecker Synthesis Aldehyde, Amine, Cyanide SourceCan act as the amine source (or be synthesized via this route).α-Aminonitrile, a precursor to the parent amino acid.

Utilization as a Chiral Synthon in Asymmetric Synthesis

This compound possesses a stereogenic center at the α-carbon, making its enantiomerically pure forms valuable chiral building blocks. The synthesis of chiral α-aryl and α-heteroaryl glycine (B1666218) derivatives is a well-established field, with several reliable methods applicable to the preparation of the title compound in high enantiopurity. researchgate.netmountainscholar.org

Key asymmetric synthetic strategies include:

Asymmetric Hydrogenation: The corresponding α-imino ester can be hydrogenated using a chiral transition-metal catalyst (e.g., Iridium or Nickel-based) to yield the desired α-amino ester with high enantioselectivity. researchgate.net

Alkylation of Chiral Glycine Equivalents: Chiral glycine enolate surrogates, often stabilized by a metal complex (e.g., Ni(II)) and a chiral ligand, can be alkylated with a thiophen-3-yl halide or equivalent electrophile. nih.gov

Addition to Chiral Sulfinimines: Nucleophilic addition of a suitable thiophene-3-yl organometallic reagent to a chiral N-sulfinylimino ester can produce the target compound with high diastereoselectivity. rsc.org

Once obtained in enantiopure form, (R)- or (S)-Methyl 2-amino-2-(thiophen-3-yl)acetate serves as a versatile chiral synthon. It can be incorporated into peptides to study conformational effects or used as a key intermediate in the total synthesis of complex natural products and pharmaceutical agents. The synthesis of α,α-disubstituted α-amino acids, an important class of compounds, can also be achieved using related tandem alkylation methodologies. nih.gov

Scaffold for Structure-Activity Relationship (SAR) Studies

In chemical biology and medicinal chemistry, the systematic modification of a lead compound is crucial for optimizing its biological activity. This compound provides a versatile scaffold with multiple points for synthetic diversification, making it an excellent starting point for SAR studies. The focus here is on the synthetic transformations that enable this diversification.

The three main handles for modification are the amino group, the ester group, and the thiophene ring.

Modification SiteReaction TypePotential ReagentsOutcome
Amino Group (N-H) N-AcylationAcid chlorides, Anhydrides, Carboxylic acids (with coupling agents)Forms amide derivatives.
N-AlkylationAlkyl halides, Reductive amination with aldehydes/ketonesForms secondary or tertiary amine derivatives.
N-SulfonylationSulfonyl chloridesForms sulfonamide derivatives.
Ester Group (COOMe) HydrolysisAqueous acid or baseYields the parent α-amino acid.
AmidationAmines (often requiring heating or activation)Forms primary, secondary, or tertiary amide derivatives.
ReductionReducing agents (e.g., LiAlH₄, LiBH₄)Produces the corresponding chiral amino alcohol.
Thiophene Ring Electrophilic Aromatic SubstitutionNBS, NIS, Acyl chlorides (Friedel-Crafts)Halogenation or acylation, typically at the C2 or C5 position.

This synthetic flexibility allows for the creation of large libraries of analogs where properties like lipophilicity, hydrogen bonding capacity, and steric bulk can be systematically tuned to probe interactions with biological targets.

Building Block in Materials Science

The thiophene ring is the fundamental unit of polythiophenes, a major class of conducting polymers. The ability to polymerize thiophene monomers, typically through oxidative coupling of the 2- and 5-positions, is central to the field of organic electronics. researchgate.net

This compound, as a 3-substituted thiophene, has the potential to serve as a functional monomer for the synthesis of novel conducting polymers. The substituent at the 3-position can influence the polymer's properties, such as solubility, processability, and electronic characteristics, while leaving the 2- and 5-positions available for polymerization. acs.org

The synthetic process would involve the oxidative polymerization of the monomer, using either chemical oxidants (like FeCl₃) or electrochemical methods. researchgate.net The resulting polymer would feature a polythiophene backbone with pendant methyl aminoacetate groups. These functional side chains could offer several advantages:

Improved Solubility: The polar amino acid ester groups could enhance the solubility of the typically insoluble polythiophene backbone in common organic solvents.

Post-Polymerization Modification: The amino and ester groups on the side chain could be further modified after polymerization, allowing for the tuning of the material's properties or the attachment of other functional units (e.g., sensors, bioactive molecules). cmu.edu

Chiral Materials: If an enantiomerically pure monomer is used, the resulting polymer could possess chiroptical properties.

While the direct polymerization of this specific monomer is not widely reported, the synthesis and polymerization of other functionalized 3-substituted thiophenes, including those with ester and amino functionalities, establishes the viability of this approach. acs.orghelsinki.fi

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data has been found in the reviewed literature for Methyl 2-amino-2-(thiophen-3-yl)acetate. A complete analysis of chemical shifts and correlations is therefore not possible.

Proton (¹H) NMR Spectroscopy

Specific experimental data for the ¹H NMR spectrum of this compound is not available in the public domain.

Carbon (¹³C) NMR Spectroscopy

Specific experimental data for the ¹³C NMR spectrum of this compound is not available in the public domain.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

No published studies containing 2D NMR analysis (COSY, HSQC, HMBC) of this compound could be located.

Infrared (IR) Spectroscopy

A published experimental Infrared (IR) spectrum for this compound could not be sourced from the available literature. Therefore, a table of characteristic absorption frequencies cannot be compiled.

Mass Spectrometry (MS)

While experimental mass spectra are not available, predicted mass-to-charge ratios for various adducts of the parent molecule have been calculated and are available in public databases.

High-Resolution Mass Spectrometry (HRMS)

The molecular formula for this compound is C₇H₉NO₂S, with a monoisotopic mass of 171.0354 Da. uni.lu This calculated exact mass is the basis for predicted high-resolution mass spectrometry data. The table below lists the predicted m/z values for several common adducts that would be observed in an HRMS analysis. uni.lu

Adduct TypePredicted m/z
[M+H]⁺172.04268
[M+Na]⁺194.02462
[M+K]⁺209.99856
[M+NH₄]⁺189.06922
[M-H]⁻170.02812

Fragmentation Pathway Analysis

A key fragmentation pathway is the loss of the methoxycarbonyl group (•COOCH₃) to form the [M - 59]⁺ ion. This fragment, an aminothienylmethyl cation, is stabilized by the nitrogen atom. Another characteristic fragmentation is the cleavage of the Cα-C(thiophene) bond, leading to the formation of a thiophen-3-yl radical and an ion at m/z corresponding to [M - thiophene]⁺.

Further fragmentation of the [M - 59]⁺ ion can occur through the loss of ammonia (B1221849) (NH₃) or the thiophene (B33073) ring. The mass spectrum of a related isomer, Methyl 3-amino-4-methylthiophene-2-carboxylate, shows a prominent molecular ion peak and significant fragmentation, which supports the idea that aminothiophene carboxylate esters are amenable to mass spectrometric analysis. General fragmentation patterns for amino acid esters often show a base peak resulting from the loss of the ester group, a pattern that is anticipated for the title compound.

A plausible fragmentation pathway is outlined below:

Formation of the Molecular Ion: C₇H₉NO₂S + e⁻ → [C₇H₉NO₂S]•⁺ (M•⁺)

Loss of the Methoxycarbonyl Radical: [C₇H₉NO₂S]•⁺ → [C₅H₆NS]⁺ + •COOCH₃

Loss of the Thiophene Ring: [C₇H₉NO₂S]•⁺ → [C₃H₆NO₂]⁺ + C₄H₃S•

Cleavage of the Amino Group: [C₇H₉NO₂S]•⁺ → [C₇H₈O₂S]•⁺ + •NH

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Proposed Fragment Ionm/z (calculated)Origin
[M]•⁺171.03Molecular Ion
[M - •OCH₃]⁺140.02Loss of methoxy (B1213986) radical
[M - •COOCH₃]⁺112.02Loss of methoxycarbonyl radical
[Thiophen-3-yl-CH=NH₂]⁺112.02α-cleavage
[C₄H₃S]⁺83.99Thiophenyl cation

X-ray Crystallography for Solid-State Structural Elucidation

The precise three-dimensional arrangement of atoms and molecules in the solid state of this compound can be unequivocally determined by single-crystal X-ray crystallography. While a crystal structure for the title compound is not publicly documented, analysis of closely related aminothiophene derivatives provides significant insight into the expected structural features.

For instance, the crystal structure of a positional isomer, Methyl 3-amino-2-thiophenecarboxylate, has been reported to crystallize in the monoclinic space group P2₁/c. mdpi.com In this related structure, the thiophene ring is essentially planar, and the amino and carboxylate groups are involved in a network of intermolecular hydrogen bonds, which dictates the crystal packing. mdpi.com It is highly probable that this compound would exhibit similar characteristics, with the amino group and the ester functionality participating in hydrogen bonding interactions.

The key structural parameters that would be determined from an X-ray crystallographic analysis include bond lengths, bond angles, and torsion angles. These parameters would confirm the connectivity of the atoms and the conformation of the molecule in the solid state. The planarity of the thiophene ring and the relative orientation of the amino and methyl acetate (B1210297) substituents would be of particular interest.

A hypothetical table of crystallographic data, based on typical values for related organic molecules, is presented below to illustrate the type of information obtained from such an analysis.

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)5-10
b (Å)10-15
c (Å)7-12
β (°)90-110
Volume (ų)~1000
Z4

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the purification and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound. A reversed-phase HPLC method would likely be the most suitable approach, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The choice of mobile phase is critical for achieving good separation. A typical mobile phase would consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, may be employed to achieve optimal separation of the target compound from any impurities or starting materials. Detection is commonly performed using a UV detector, as the thiophene ring is expected to have a significant UV absorbance.

A representative set of HPLC parameters that could be used for the analysis of this compound is provided in the table below.

ParameterTypical Condition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Trifluoroacetic Acid
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid
Gradient5% to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection Wavelength230 nm
Injection Volume10 µL

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and assessing the purity of this compound. It involves spotting the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable mobile phase.

The choice of mobile phase, or eluent, is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly used. The polarity of the mobile phase can be adjusted to optimize the separation. After development, the spots can be visualized under UV light (due to the UV-active thiophene ring) or by staining with a suitable reagent such as potassium permanganate (B83412) or ninhydrin (B49086) (which reacts with the primary amine).

The retention factor (R_f_), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions. For a related compound, a reported R_f_ value was 0.3 in a petroleum ether:ethyl acetate (5%) system. A similar range would be expected for the title compound.

An example of a TLC system for the analysis of this compound is detailed in the table below.

ParameterTypical Condition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseEthyl acetate / Hexane (e.g., 30:70 v/v)
VisualizationUV light (254 nm), Potassium permanganate stain, Ninhydrin stain
Expected R_f_0.2 - 0.4

Future Research Directions and Outlook for Methyl 2 Amino 2 Thiophen 3 Yl Acetate

The exploration of unique chemical scaffolds is a cornerstone of innovation in chemical synthesis and materials science. Methyl 2-amino-2-(thiophen-3-yl)acetate, a molecule incorporating both a thiophene (B33073) ring and an α-amino ester functionality, stands as a promising building block. Future research is poised to unlock its full potential through the development of sustainable synthetic methods, deeper understanding of its reactivity, and expansion into novel applications. This article outlines key future research directions that will shape the trajectory of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-2-(thiophen-3-YL)acetate, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via diazo intermediate formation. For example, methyl 2-(thiophen-3-yl)acetate reacts with diazo reagents under controlled conditions, followed by purification using column chromatography (e.g., Biotage systems with Pentane:EtOAc gradients) to achieve >95% purity . Acid-catalyzed esterification (as seen in phenylalanine analogs) may also apply, requiring strict temperature control and inert atmospheres to minimize side reactions .

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the thiophene and ester moieties. Key signals include:

  • ¹H NMR : Thiophene protons (δ 7.35–7.44 ppm) and methoxy groups (δ 3.87 ppm) .
  • ¹³C NMR : Carbonyl signals (~165 ppm) and thiophene carbons (120–130 ppm). High-resolution mass spectrometry (HRMS) further validates molecular weight .

Q. What are the primary biological activities observed for this compound?

  • Methodological Answer : Enzyme inhibition assays (e.g., using human epithelial cells) show dose-dependent activity. At 100 µM, ~70% inhibition of target enzymes is observed, suggesting potential therapeutic applications. Cell viability assays (MTT or resazurin-based) are recommended to assess cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter biological activity, and what contradictions exist in reported data?

  • Methodological Answer : Comparative studies with halogen-substituted analogs (e.g., 5-chloro or 5-fluoro indole derivatives) reveal that substituent position and electronegativity significantly impact activity. For example, chloro groups enhance anticancer activity, while fluoro derivatives show antimicrobial effects. Contradictions arise when comparing in vitro vs. in vivo models due to metabolic stability differences .

Q. What crystallographic strategies resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For anisotropic displacement parameters, use ORTEP-III for visualization. High-resolution data (d-spacing < 0.8 Å) and twin refinement (via SHELXD) address lattice ambiguities. WinGX integrates data processing and validation .

Q. How can computational modeling predict reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties. Molecular docking (AutoDock Vina) into enzyme active sites (e.g., cytochrome P450) predicts binding affinities. Validate with isothermal titration calorimetry (ITC) to confirm ΔG values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.